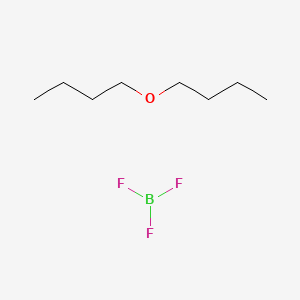

1-butoxybutane; trifluoroborane

Description

Historical Development of Boron Trifluoride Adducts in Chemical Research

Boron trifluoride (BF₃) is a colorless, toxic gas that readily forms white fumes in the presence of moisture. wikipedia.org Its utility as a versatile Lewis acid and a fundamental building block for other boron compounds has long been recognized in chemical research. wikipedia.org The history of BF₃ adducts is rooted in the exploration of Lewis acid-base chemistry, where the electron-deficient boron atom in BF₃ acts as an electron pair acceptor. sciencemadness.orglibretexts.org This electron-accepting power makes boron trifluoride an exceptional catalyst for a multitude of reactions, including alkylations and polymerizations, securing its importance in industrial and synthetic organic chemistry. sciencemadness.org

One of the key historical applications of BF₃ adducts has been in the separation of boron isotopes. researchgate.net The chemical fractionation of boron isotopes between boron trifluoride and its molecular addition compounds was a focal point of research that led to superior separation processes. researchgate.net Early studies also investigated the physical and chemical properties of adducts formed between BF₃ and various organic donors, noting the stability and reactivity of these complexes. researchgate.net The formation of stable, handleable adducts with ethers, such as diethyl ether, provided a convenient liquid source for the otherwise gaseous and difficult-to-handle BF₃, which greatly facilitated its use in laboratory settings. wikipedia.orgheyigasglobal.com These etherate complexes, including the subject of this article, became staple reagents in organic synthesis. heyigasglobal.com

The Significance of 1-Butoxybutane; Trifluoroborane as a Lewis Acid-Base Complex

This compound is a coordination complex with the molecular formula C₈H₁₈BF₃O. It exists as a complex where the oxygen atom of dibutyl ether donates a pair of electrons to the boron atom of boron trifluoride, forming a coordinate covalent bond. libretexts.org This interaction creates a stable Lewis acid-base adduct, which makes the highly reactive boron trifluoride easier and safer to handle compared to its gaseous form. heyigasglobal.com

The primary significance of this complex lies in its role as a potent Lewis acid catalyst. The boron atom in the complex is tetrahedral, and its ability to accept electron pairs from other molecules (Lewis bases) is central to its catalytic activity. nbinno.com This property allows it to activate substrates and facilitate a wide range of chemical transformations in organic synthesis. heyigasglobal.com Specifically, this compound is utilized in polymerization, alkylation, and cross-coupling reactions because of its capacity to stabilize reactive intermediates. The dibutyl ether ligand, compared to the more common diethyl ether, can offer different solubility and reactivity profiles, making the dibutyl etherate complex advantageous for specific synthetic applications.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 593-04-4 |

| Molecular Formula | C₈H₁₈BF₃O |

| Boiling Point | 142.1°C |

| Vapor Pressure | 7.1 mmHg at 25°C |

Data sourced from reference

Overview of Research Areas in Organoboron Chemistry Pertaining to Etherate Adducts

Boron trifluoride etherate adducts are indispensable tools in organoboron chemistry and broader organic synthesis. heyigasglobal.comnbinno.com Their applications are diverse and continue to be an active area of research.

Key research areas include:

Catalysis in Organic Synthesis : Boron trifluoride etherates are widely employed as catalysts for a variety of reactions. nbinno.comchemicalbook.com These include Friedel-Crafts alkylation and acylation, esterification, condensation, and dehydration reactions. heyigasglobal.comnbinno.com They are valued for their ability to promote the formation of carbon-carbon bonds under relatively mild conditions. nbinno.com

Polymerization : These adducts act as catalysts in the polymerization of unsaturated compounds like olefins, polybutadiene, and polyoxymethylene. nbinno.comchemicalbook.com They are also used as curing agents for epoxy resins, which enhances the durability and mechanical properties of the resulting materials. nbinno.comchemicalbook.com

Synthesis of Organoboron Reagents : BF₃ etherates are used in the preparation of other important organoboron compounds, such as trialkylboranes. heyigasglobal.com These reagents are precursors to boronic acids and esters, which are critical components in Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for creating carbon-carbon bonds. heyigasglobal.com

Activation of Functional Groups : The Lewis acidity of BF₃ etherates allows them to activate carbonyl compounds (aldehydes and ketones) by coordinating to the oxygen atom, thereby increasing the electrophilicity of the carbonyl carbon. heyigasglobal.com This is fundamental in reactions like aldol (B89426) and Knoevenagel condensations. heyigasglobal.com

Rearrangement and Cyclization Reactions : Boron trifluoride etherate promotes various molecular rearrangements and cyclization reactions, which are crucial steps in the synthesis of complex natural products and other intricate organic molecules. researchgate.net

Deprotection Reactions : In multi-step organic synthesis, protecting groups are often used to mask reactive functional groups. BF₃ etherates can serve as reagents for the cleavage of certain protecting groups, such as methyl ethers, under mild conditions. heyigasglobal.com

The versatility and effectiveness of boron trifluoride etherate adducts ensure their continued relevance in both academic research for developing novel synthetic methods and in industrial processes for manufacturing high-value chemicals. heyigasglobal.com

Properties

IUPAC Name |

1-butoxybutane;trifluoroborane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O.BF3/c1-3-5-7-9-8-6-4-2;2-1(3)4/h3-8H2,1-2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVKVBDZRILNPJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(F)(F)F.CCCCOCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18BF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060473 | |

| Record name | Boron, trifluoro[1,1'-oxybis[butane]]-, (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

593-04-4 | |

| Record name | Boron, trifluoro(1,1'-oxybis(butane))-, (T-4)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boron, trifluoro[1,1'-oxybis[butane]]-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boron, trifluoro[1,1'-oxybis[butane]]-, (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluoro[1,1'-oxybis[butane]]boron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.895 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Butoxybutane; Trifluoroborane Adducts

Preparative Routes for Boron Trifluoride

Boron trifluoride (BF₃) is a versatile Lewis acid, but its gaseous nature at room temperature necessitates specific handling and preparation techniques. It is typically generated in situ or prepared and stored for subsequent use.

Common laboratory and industrial synthesis methods include:

Reaction of Boric Acid and Calcium Fluoride (B91410): A widely used method involves heating a mixture of boric acid (or its anhydride, boron trioxide), calcium fluoride (fluorspar), and concentrated sulfuric acid. chemicalbook.com The sulfuric acid facilitates the reaction, which produces gaseous boron trifluoride.

From Fluoroborate Salts: Boron trifluoride can be prepared by reacting ammonium (B1175870) fluoroborate or other soluble fluoroborates with boric oxide. prepchem.com The mixture is heated, often with the addition of sulfuric acid, to generate a stream of BF₃ gas. sciencemadness.org For obtaining a very pure product, an all-glass apparatus is recommended to prevent reactions with rubber or cork stoppers. prepchem.com

Thermal Decomposition: For laboratory-scale synthesis of pure BF₃, the thermal decomposition of benzene (B151609) diazonium tetrafluoroborate (B81430) is an effective method. brainkart.com

The generated BF₃ gas is often passed through a trap containing sulfuric acid saturated with boric acid to remove any hydrogen fluoride impurities before it is used in subsequent reactions. prepchem.com

Synthesis of 1-Butoxybutane (Dibutyl Ether) for Adduct Formation

1-Butoxybutane, or dibutyl ether, is an important solvent and the Lewis base component of the adduct. Its synthesis is most commonly achieved through the dehydration of 1-butanol (B46404).

The intermolecular dehydration of a primary alcohol is a standard method for producing symmetrical ethers. alfa-chemistry.com In this process, two molecules of 1-butanol are condensed to form one molecule of dibutyl ether and one molecule of water.

The reaction is typically catalyzed by a strong acid. While sulfuric acid is a classic choice, various other catalysts can be employed, often at elevated temperatures. alfa-chemistry.comgoogle.com The use of dry 1-butanol is advantageous, as the reaction produces water, and carrying it out in the absence of initial water can improve yields. google.comgoogle.com The reaction temperature is a critical parameter, generally ranging from 100°C to 250°C. google.comgoogle.com

| Catalyst | Temperature Range (°C) | Key Features | Source(s) |

| Sulfuric Acid | 100 - 250 | Traditional, homogeneous catalyst. | alfa-chemistry.comgoogle.com |

| Ferric Chloride | High | Heterogeneous catalyst option. | google.comgoogle.com |

| Copper Sulfate (B86663) | High | Heterogeneous catalyst option. | google.comgoogle.com |

| Silica-Alumina | 100 - 250 | Heterogeneous catalyst, often used in industrial processes. | google.comgoogle.com |

| Ion Exchange Resins | 140 - 190 | Suitable for liquid-phase dehydration, offering high selectivity. | tdx.cat |

This table summarizes various catalysts and conditions for the synthesis of dibutyl ether via 1-butanol dehydration.

A potential side reaction in this process is the intramolecular dehydration of 1-butanol to form butene, particularly at higher temperatures. reddit.com Therefore, careful control of reaction conditions is necessary to maximize the yield of the desired ether. tdx.cat

While acid-catalyzed dehydration is common for symmetrical ethers like dibutyl ether, the Williamson ether synthesis represents a versatile alternative. alfa-chemistry.com This method involves the reaction of a sodium alkoxide (in this case, sodium butoxide) with an alkyl halide (e.g., 1-bromobutane). The Williamson synthesis is particularly well-suited for the preparation of unsymmetrical ethers. alfa-chemistry.com

Direct Adduct Formation Protocols: Reaction of Boron Trifluoride with 1-Butoxybutane

The final step is the formation of the adduct itself. This is achieved by reacting the Lewis acid (boron trifluoride) with the Lewis base (1-butoxybutane). The resulting compound, often called boron trifluoride dibutyl etherate, is a more convenient and easier-to-handle liquid source of BF₃ for organic reactions. commonorganicchemistry.comwikipedia.org

The reaction between gaseous boron trifluoride and an ether is exothermic. Therefore, control over the reaction conditions is essential.

Temperature Control: The reaction vessel containing the 1-butoxybutane is typically cooled in an ice bath to manage the heat generated during the absorption of the BF₃ gas. sciencemadness.org This prevents overheating, which could lead to side reactions or reduced stability of the adduct.

Stoichiometry: The adduct features a 1:1 molar ratio of boron trifluoride to the ether molecule, forming a tetrahedral boron center coordinated to the ether's oxygen atom. wikipedia.orgchemrxiv.org In practice, the BF₃ gas is bubbled through the ether, which is often present in excess to ensure efficient trapping of the gas, until the desired amount has been absorbed, forming a viscous liquid. sciencemadness.org

To ensure a high yield and purity of the 1-butoxybutane; trifluoroborane adduct, several parameters must be optimized.

Purity of Reactants: The use of anhydrous 1-butoxybutane and pure boron trifluoride gas is critical. Water reacts readily with boron trifluoride, which would consume the reagent and lead to the formation of byproducts like boron trifluoride hydrates and hydrogen fluoride. chemicalbook.com

Rate of Gas Addition: The boron trifluoride gas should be introduced at a steady, controlled rate. sciencemadness.org A vigorous and uncontrolled reaction can be difficult to manage and may not lead to the clean formation of the adduct. sciencemadness.org

Reaction Monitoring: The progress of the reaction can be monitored by the weight gain of the reaction flask as the BF₃ gas is absorbed. The formation of a viscous solution is also indicative of the adduct's presence. sciencemadness.org

| Parameter | Recommended Condition | Rationale | Source(s) |

| Temperature | 0 - 5 °C (Ice Bath) | The reaction is exothermic; cooling prevents overheating and side reactions. | sciencemadness.orgmedcraveonline.com |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | Prevents reaction of BF₃ with atmospheric moisture. | chemrxiv.orgorgsyn.org |

| Reactant Purity | Anhydrous | Water reacts with BF₃, reducing yield and forming impurities. | chemicalbook.comchemrxiv.org |

| BF₃ Addition | Slow, steady stream | Ensures controlled reaction and efficient absorption by the ether. | sciencemadness.orgepo.org |

| Molar Ratio (BF₃:Ether) | ~1:1 | This is the stoichiometry of the final adduct complex. The ether is often in excess during preparation. | wikipedia.orgepo.org |

This table outlines the optimized parameters for the synthesis of boron trifluoride etherate adducts.

Purification Techniques for the Adduct in Research Contexts

The purification of this compound is crucial to ensure its reactivity and to prevent side reactions caused by impurities. In research settings, the primary methods for purification are distillation and extractive workup, sometimes followed by chromatography. The choice of method depends on the nature of the impurities and the scale of the reaction.

Distillation:

Fractional distillation under reduced pressure is the most common and effective method for purifying boron trifluoride etherates, including the 1-butoxybutane adduct. researchgate.net This technique is particularly useful for removing non-volatile impurities and any excess dibutyl ether. The reduced pressure is necessary to lower the boiling point of the adduct, preventing decomposition at higher temperatures. Commercially available this compound is often purified by distillation.

For highly sensitive applications, such as in polymerization reactions or for certain catalytic processes, a preliminary drying step may be employed. This can involve distillation from a suitable drying agent, such as calcium hydride (CaH₂), to remove any traces of water. researchgate.net It is important to note that boron trifluoride etherates are hygroscopic and can react with water, so all purification procedures must be carried out under anhydrous conditions. researchgate.netheyigasglobal.com

Extractive Workup and Chromatography:

In the context of a reaction workup, where the this compound adduct has been used as a reagent, purification involves removing the adduct and its byproducts from the desired reaction product. A typical procedure involves quenching the reaction mixture with an aqueous solution. Saturated aqueous sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl) solutions are often used for this purpose. This is followed by extraction of the desired organic product into a suitable solvent, such as ethyl acetate (B1210297) or dichloromethane. The organic layer is then washed with brine, dried over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure. tcichemicals.com

While column chromatography is a standard purification technique in organic synthesis, the removal of boron-containing impurities can be challenging. reddit.com These impurities may co-elute with the desired product on silica (B1680970) gel. In such cases, repeated washings of the organic extract with aqueous solutions prior to chromatography can help to minimize the boron-containing residues. If chromatography is necessary, careful selection of the eluent system is required, and it may be beneficial to perform a preliminary purification by distillation if the desired product is sufficiently volatile.

Table 1: Purification Methods for Boron Trifluoride Etherates in Research

| Purification Technique | Description | Key Considerations |

| Fractional Distillation | Separation based on boiling point differences under reduced pressure. | Most common method for bulk purification. Prevents thermal decomposition. |

| Drying over CaH₂ | Removal of water by chemical reaction with calcium hydride followed by distillation. | For applications requiring strictly anhydrous conditions. researchgate.net |

| Aqueous Workup | Quenching with aqueous solutions like NaHCO₃ or NH₄Cl to neutralize and remove the adduct. | Standard procedure after a reaction. May not remove all boron impurities. |

| Column Chromatography | Separation based on polarity on a solid support like silica gel. | Can be challenging for removing boron-containing byproducts. reddit.com |

Comparative Analysis of Synthetic Routes for Boron Trifluoride Etherates

The synthesis of boron trifluoride etherates can be achieved through several routes, primarily differing in the source of boron trifluoride. The choice of method often depends on the availability of starting materials, the desired scale of the reaction, and safety considerations.

Direct Reaction with Gaseous Boron Trifluoride:

The most direct and common method for preparing boron trifluoride etherates is the reaction of gaseous boron trifluoride with the corresponding ether. reddit.com In this process, a stream of BF₃ gas is passed through the cooled ether, leading to the formation of the adduct.

Reaction: BF₃ (g) + (CH₃CH₂CH₂CH₂)₂O (l) → (CH₃CH₂CH₂CH₂)₂O·BF₃ (l)

This method is straightforward and generally provides high yields of the etherate. However, it requires the handling of highly toxic and corrosive BF₃ gas, which necessitates specialized equipment and stringent safety precautions. heyigasglobal.com

Ether Exchange/Displacement:

An alternative approach involves the displacement of a more volatile ether from an existing boron trifluoride etherate complex with a less volatile ether. google.com For instance, the readily available boron trifluoride diethyl etherate can be treated with dibutyl ether. The more volatile diethyl ether can then be removed by distillation, driving the equilibrium towards the formation of the more stable dibutyl etherate complex.

Reaction: BF₃·O(C₂H₅)₂ + (CH₃CH₂CH₂CH₂)₂O ⇌ BF₃·O(CH₂CH₂CH₂CH₃)₂ + (C₂H₅)₂O

This method avoids the direct handling of BF₃ gas, making it a safer option for laboratories not equipped for gas handling. The success of this method relies on the difference in boiling points between the two ethers, allowing for efficient removal of the displaced ether.

Synthesis from Boron Precursors:

Boron trifluoride itself can be generated in situ or in a separate step from various boron-containing compounds. These methods provide an alternative to using commercial BF₃ gas.

One common laboratory-scale preparation involves the reaction of a borate, such as boric acid (H₃BO₃) or boron trioxide (B₂O₃), with hydrofluoric acid (HF). sciencemadness.org The resulting BF₃ can then be passed into the desired ether.

Reaction: B₂O₃ + 6HF → 2BF₃ + 3H₂O

Another method involves the thermal decomposition of a diazonium tetrafluoroborate salt, which yields gaseous BF₃ as a byproduct. reddit.com This can be a convenient source of BF₃ for the in-situ formation of the etherate.

These precursor-based methods offer flexibility but can be more complex and may introduce impurities that require subsequent purification steps. For example, the reaction with HF produces water, which must be carefully removed.

Table 2: Comparative Analysis of Synthetic Routes to Boron Trifluoride Etherates

| Synthetic Route | Starting Materials | Advantages | Disadvantages |

| Direct Gas Reaction | BF₃ gas, Ether | High yield, direct. reddit.com | Requires handling of toxic and corrosive BF₃ gas. heyigasglobal.com |

| Ether Exchange | BF₃·etherate (e.g., diethyl), Higher boiling ether | Avoids direct handling of BF₃ gas, safer. google.com | Equilibrium process, requires efficient removal of the displaced ether. |

| From Boron Precursors | Boric acid/Boron trioxide and HF; Diazonium tetrafluoroborate | Avoids need for commercial BF₃ gas cylinder. reddit.comsciencemadness.org | Multi-step process, potential for impurities (e.g., water). |

Lewis Acidity and Electronic Structure of 1 Butoxybutane; Trifluoroborane

Fundamental Principles of Lewis Acidity in Boron Compounds

Boron compounds, particularly boron trihalides like boron trifluoride (BF3), are classic examples of Lewis acids. doubtnut.comquora.com A Lewis acid is defined as a chemical species that can accept a pair of electrons from a Lewis base. quora.comlibretexts.org The Lewis acidity of boron compounds stems from the electronic configuration of the central boron atom. In its trivalent state, such as in BF3, the boron atom is sp² hybridized and possesses a vacant p-orbital. quora.commdpi.com This empty orbital makes the boron atom electron-deficient, with only six valence electrons, driving its strong tendency to accept an electron pair to achieve a stable octet. doubtnut.comquora.com

The strength of a boron-based Lewis acid is influenced by the substituents attached to the boron atom. acs.org While one might intuitively expect BF3 to be the strongest Lewis acid among the boron trihalides due to the high electronegativity of fluorine, the opposite is true. youtube.com The observed order of Lewis acidity is BF3 < BCl3 < BBr3 < BI3. youtube.comwikipedia.org This trend is often explained by the concept of π-back-bonding. youtube.comstackexchange.com In BF3, the lone pair electrons from the fluorine atoms can be partially donated to the empty p-orbital of the boron atom, forming a partial π-bond. youtube.comstackexchange.com This back-bonding increases the electron density on the boron atom, thereby reducing its electron deficiency and, consequently, its Lewis acidity. youtube.comstackexchange.com The efficiency of this overlap is greatest for fluorine due to the similar size of the boron and fluorine p-orbitals. youtube.com

Characterization of the Dative Bond in the BF3∙O(C4H9)2 Adduct

The interaction between boron trifluoride and a Lewis base, such as 1-butoxybutane (dibutyl ether), results in the formation of a stable adduct, BF3∙O(C4H9)2. wikipedia.orgnih.gov This adduct is formed through a coordinate covalent bond, also known as a dative bond, where the oxygen atom of the ether donates a pair of its lone-pair electrons to the empty p-orbital of the boron atom. libretexts.orgvaia.com

The formation of this dative bond leads to a change in the geometry around the boron atom from trigonal planar in free BF3 to tetrahedral in the adduct. wikipedia.orgchemicalbook.com This structural reorganization is a key characteristic of the adduct formation. The boron-oxygen dative bond length in similar boron trifluoride ether complexes is a critical parameter for understanding the strength and nature of the interaction. For instance, in the related boron trifluoride dimethyl etherate, the B-O bond length is approximately 1.52 Å. smolecule.com This bond formation results in a significant polarization of electron density, with the boron atom becoming the center of positive charge and the oxygen atom bearing a partial negative charge. smolecule.com

Theoretical Studies on Electron Deficiency and Acceptor Properties

Theoretical and computational studies have provided deep insights into the electron deficiency and acceptor properties of boron trifluoride and its adducts. diva-portal.orgscholaris.ca Boron is inherently electron-deficient, and this property is the primary driver of its Lewis acidity. aps.org Computational analyses, such as those using ab initio Hartree-Fock and MP2 levels of theory, have been employed to calculate the energetics of adduct formation and to probe the electronic structure of these compounds. diva-portal.org

These studies have shown that upon complexation with a Lewis base, there is a significant charge transfer from the base to the boron trifluoride molecule. diva-portal.org Calculated atomic charges and molecular electrostatic potentials reveal that the boron atom in BF3 is significantly positive, making it a strong electron acceptor. diva-portal.org The ability of the BF3 molecule to accept electron density is a key factor in determining the stability of the resulting adduct. diva-portal.org

Computational Chemistry Approaches to Adduct Stability and Reactivity (e.g., DFT studies)

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating the stability and reactivity of Lewis acid-base adducts like BF3∙O(C4H9)2. nih.gov High-level ab initio procedures combined with solvation models can be used to calculate the enthalpies of adduct formation, providing a quantitative measure of Lewis basicity. nih.govmdpi.com

Spectroscopic Investigations of Coordination and Structure

Advanced NMR Spectroscopic Analysis (e.g., 11B NMR, 19F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for characterizing the structure and bonding in boron compounds.

¹¹B NMR Spectroscopy: The chemical shift in ¹¹B NMR is highly sensitive to the coordination number and the electronic environment of the boron atom. sdsu.edunih.gov Tricoordinate boron species generally resonate at lower fields compared to their tetracoordinate counterparts. nih.gov For instance, the ¹¹B NMR chemical shift for BF3·OEt2 is around -0.62 ppm in CDCl3. rsc.org The formation of the adduct with dibutyl ether would be expected to show a similar upfield shift compared to free BF3, confirming the change in coordination from three to four. The multiplicity of the signal in proton-coupled ¹¹B NMR can also provide information about the number of hydrogen atoms attached to the boron, although this is not directly applicable to the BF3 adduct. sdsu.edu

¹⁹F NMR Spectroscopy: ¹⁹F NMR is another powerful tool for studying fluorine-containing compounds like BF3∙O(C4H9)2. wikipedia.org The fluorine chemical shift is sensitive to the degree of ionic character of the B-F bond and the electronegativity of the atoms attached to fluorine. moreheadstate.edu The chemical shift for BF3·OEt2 is approximately -152.8 ppm in CDCl3. rsc.org The large chemical shift dispersion in ¹⁹F NMR allows for the clear identification of different fluorine environments. wikipedia.org

Below is a table summarizing typical NMR data for a similar compound, Boron Trifluoride Diethyl Etherate, which provides a reference for the expected values for the dibutyl etherate adduct.

| Nucleus | Solvent | Chemical Shift (ppm) | Reference |

| ¹¹B | CDCl₃ | -0.62 | rsc.org |

| ¹⁹F | CDCl₃ | -152.8 | rsc.org |

Infrared and Raman Vibrational Spectroscopy of the Adduct

Infrared (IR) and Raman spectroscopy provide valuable information about the vibrational modes of the BF3∙O(C4H9)2 adduct, which are directly related to its structure and bonding. The formation of the dative bond between the boron and oxygen atoms leads to significant changes in the vibrational spectra compared to the free Lewis acid and base.

In free BF3, the symmetric B-F stretching mode is IR inactive but Raman active, while the asymmetric stretching and bending modes are IR active. umich.edu Upon adduct formation, the symmetry of the BF3 moiety is lowered, and the vibrational modes associated with the B-F bonds are altered. New vibrational modes corresponding to the B-O bond and the coordinated ether molecule also appear.

Mass Spectrometric Elucidation of Adduct Formation

Mass spectrometry serves as a powerful analytical tool for the characterization of Lewis acid-base adducts, such as 1-butoxybutane; trifluoroborane. The technique provides valuable information regarding the molecular weight of the adduct and its fragmentation pattern, which in turn offers insights into the structure and bonding of the complex. The formation of the adduct between 1-butoxybutane (dibutyl ether) and trifluoroborane (boron trifluoride, BF₃) occurs through the donation of a lone pair of electrons from the oxygen atom of the ether to the electron-deficient boron atom of BF₃.

In the mass spectrometer, under electron ionization (EI), the adduct is expected to undergo fragmentation. The fragmentation pattern will be a composite of the fragmentation of the parent ether and the influence of the coordinated Lewis acid. For comparison, the mass spectrum of the uncomplexed 1-butoxybutane is characterized by several key fragmentation pathways. A common fragmentation mechanism for ethers is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the oxygen atom. Another significant fragmentation pathway for ethers is cleavage of the carbon-oxygen bond.

The mass spectrum of the this compound adduct would be expected to show fragments arising from the dissociation of the adduct into its constituent Lewis acid and base, as well as fragments from the ether itself, potentially with the BF₃ unit still attached to the oxygen-containing fragments. The relative abundance of these fragments can provide information about the strength of the Lewis acid-base bond.

A detailed analysis of the expected fragmentation of the this compound adduct is presented below. The molecular ion of the adduct would be at a mass-to-charge ratio (m/z) corresponding to the sum of the molecular weights of 1-butoxybutane (C₈H₁₈O, approx. 130.23 g/mol ) and trifluoroborane (BF₃, approx. 67.81 g/mol ), resulting in an expected molecular ion peak around m/z 198.

Table 1: Predicted Mass Spectrometric Fragments for this compound

| m/z (Predicted) | Proposed Fragment Ion | Description |

| 198 | [C₈H₁₈OBF₃]⁺ | Molecular ion of the adduct |

| 130 | [C₈H₁₈O]⁺ | 1-Butoxybutane radical cation (from dissociation) |

| 87 | [CH₂(CH₂)₂CH₂O=BF₃]⁺ | Alpha-cleavage product with BF₃ |

| 71 | [C₅H₁₁]⁺ | Pentyl cation |

| 68 | [BF₃]⁺ | Trifluoroborane radical cation (from dissociation) |

| 57 | [C₄H₉]⁺ | Butyl cation |

| 41 | [C₃H₅]⁺ | Allyl cation |

It is important to note that the actual observed mass spectrum can be influenced by the specific conditions of the mass spectrometer, such as the ionization energy. However, the predicted fragments provide a foundational understanding of the expected behavior of the this compound adduct under mass spectrometric analysis. The elucidation of these fragments is crucial for confirming the formation and stability of the adduct.

Mechanistic Investigations of 1 Butoxybutane; Trifluoroborane Catalysis

General Catalytic Principles of Lewis Acids in Organic Reactions

Lewis acids are electron-pair acceptors that play a crucial role in accelerating a wide range of organic reactions. stackexchange.com Their primary function as catalysts is to activate electrophiles by coordinating with a Lewis basic site on the substrate, such as an oxygen or nitrogen atom. stackexchange.com This coordination withdraws electron density from the substrate, making it more susceptible to nucleophilic attack. stackexchange.com Boron trifluoride (BF₃) is a powerful Lewis acid due to the electron-deficient nature of the boron atom. In the form of its etherate complex, such as 1-butoxybutane; trifluoroborane, the highly reactive BF₃ is stabilized, rendering it easier and safer to handle while maintaining its strong Lewis acidity. heyigasglobal.com

The catalytic cycle of a Lewis acid-promoted reaction typically involves three key steps:

Coordination: The Lewis acid catalyst reversibly binds to the substrate.

Nucleophilic Attack: The activated substrate-catalyst complex reacts with a nucleophile.

Catalyst Regeneration: The product is released, and the Lewis acid catalyst is regenerated to participate in another cycle.

This general mechanism allows Lewis acids like this compound to be effective in substoichiometric amounts.

Role of the Lewis Acid in Activating Substrates and Intermediates

The activation of substrates by this compound is central to its catalytic function. By accepting a pair of electrons, the boron center enhances the electrophilicity of the atom it coordinates with. heyigasglobal.com For instance, in reactions involving carbonyl compounds, the Lewis acid coordinates to the carbonyl oxygen. This polarization of the C=O bond makes the carbonyl carbon significantly more electrophilic and thus more reactive towards nucleophiles. heyigasglobal.com

Similarly, in the case of epoxides, the boron trifluoride complex coordinates to the epoxide oxygen. masterorganicchemistry.com This interaction weakens the C-O bonds of the epoxide ring, facilitating its opening by a nucleophile. masterorganicchemistry.com The coordination creates a more potent leaving group, promoting the reaction. masterorganicchemistry.com Furthermore, Lewis acids like this compound can stabilize reactive intermediates, such as carbocations, that may form during the course of a reaction. heyigasglobal.com This stabilization can influence the reaction pathway and the final product distribution. heyigasglobal.com

Specific Reaction Mechanisms Catalyzed by this compound

The following sections detail the mechanistic pathways for specific reactions catalyzed by boron trifluoride etherates, which are directly applicable to this compound.

Boron trifluoride etherates are widely used to promote the rearrangement and cleavage of epoxides. medcraveonline.comresearchgate.net The reaction proceeds through the activation of the epoxide by the Lewis acid.

The stereochemical outcome of epoxide ring-opening catalyzed by Lewis acids is highly dependent on the reaction mechanism, which can have characteristics of both Sₙ1 and Sₙ2 pathways. masterorganicchemistry.com The nature of the substrate and reaction conditions dictate the predominant pathway.

Inversion of Configuration: In many cases, the reaction proceeds with an inversion of stereochemistry at the site of nucleophilic attack, which is characteristic of an Sₙ2 mechanism. youtube.com The nucleophile attacks the carbon atom from the side opposite to the C-O bond.

Retention of Configuration: However, retention of configuration has also been observed, particularly in rearrangements leading to carbonyl compounds. rsc.org This suggests a more complex mechanism, possibly involving a front-side attack or a concerted process where the migrating group does not fully detach from the molecule.

A study on the BF₃ etherate-catalyzed rearrangement of acyclic trisubstituted epoxides demonstrated that hydrogen migration occurred with retention of configuration, while alkyl group migration proceeded with inversion of configuration at the migration terminus. rsc.org

The mechanism of epoxide rearrangement catalyzed by BF₃ etherates often involves the formation of discrete intermediates.

Carbocations: It has been proposed that a discrete carbocation can be an intermediate, especially when the epoxide is substituted with groups that can stabilize a positive charge. The Lewis acid assists in the cleavage of a C-O bond to form a carbocation, which then undergoes rearrangement (e.g., hydride or alkyl shift) to a more stable carbocation before collapsing to the final product.

Fluorohydrins: The formation of fluorohydrin intermediates has also been reported in some BF₃ etherate-catalyzed epoxide reactions. In these cases, the fluoride (B91410) ion from the BF₃ complex can act as a nucleophile, attacking the activated epoxide to form a fluorohydrin. This intermediate can then undergo further reaction to yield the final rearranged product. The isolation of fluorohydrins in certain reactions provides strong evidence for their intermediary role.

This compound is an effective catalyst for esterification and transesterification reactions. These reactions are crucial in organic synthesis for the formation of esters from carboxylic acids and alcohols, or for the exchange of alkoxy groups in existing esters. medcraveonline.comtdl.org

The mechanism for esterification catalyzed by a Lewis acid like this compound is a variation of the classic Fischer esterification. organic-chemistry.orgchemeurope.com The key steps are:

Activation of the Carboxylic Acid: The Lewis acid (BF₃) coordinates to the carbonyl oxygen of the carboxylic acid. This greatly increases the electrophilicity of the carbonyl carbon. organic-chemistry.orgsyntheticmap.com

Nucleophilic Attack by Alcohol: An alcohol molecule attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. organic-chemistry.orgmasterorganicchemistry.com

Proton Transfer and Elimination of Water: A proton transfer occurs, followed by the elimination of a water molecule to form a protonated ester. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the catalyst. masterorganicchemistry.com

For transesterification , the mechanism is analogous. The Lewis acid activates the carbonyl group of the starting ester, making it susceptible to nucleophilic attack by an alcohol. This leads to a tetrahedral intermediate which then collapses, eliminating the original alcohol and forming the new ester. tdl.org Studies have shown that boron trifluoride can significantly increase the rate of transesterification of boronate esters. tdl.org

Cyclization Reaction Mechanisms

Boron Lewis acids, including this compound, are effective catalysts for electrophilic cyclization reactions. The mechanism hinges on the Lewis acid's ability to activate an unsaturated functional group, such as an alkyne, rendering it susceptible to intramolecular nucleophilic attack.

In a typical scenario involving an unsaturated substrate with a tethered nucleophile (e.g., a sulfur atom), the catalytic cycle proceeds as follows:

Activation: The boron trifluoride moiety coordinates to the alkyne, increasing its electrophilicity.

Intramolecular Attack: The tethered nucleophile attacks the activated alkyne. The regioselectivity of this attack is influenced by the substitution pattern of the alkyne and the nature of the Lewis acid.

Cyclization and Product Formation: The attack results in the formation of a cyclic intermediate. Subsequent steps, potentially involving the dissociation of the Lewis acid, yield the final cyclized product.

Studies on similar boron-based Lewis acids have demonstrated that reaction selectivity can be highly dependent on the specific Lewis acid used. nih.gov For instance, the choice between a direct haloboration pathway and an electrophilic cyclization pathway can be controlled by the nature of the boron reagent. nih.gov In the case of this compound, its role is primarily to facilitate the cyclization by activating the electrophile. The reaction's outcome can reveal a complex interplay between kinetic and thermodynamic control, where an initial, rapidly formed product might revert to the starting materials, allowing a slower, more thermodynamically stable cyclization product to form over time. nih.gov

| Step | Description | Role of this compound |

|---|---|---|

| 1. Activation | Coordination of the Lewis acid to an unsaturated bond (e.g., alkyne or alkene) in the substrate. | Acts as an electrophile activator, withdrawing electron density from the π-system. |

| 2. Nucleophilic Attack | An intramolecular nucleophile attacks the activated, electron-deficient carbon center. | Stabilizes the developing negative charge on the adjacent atom and directs the nucleophilic attack. |

| 3. Ring Closure | Formation of a new single bond, resulting in a cyclic structure. | Facilitates the formation of the cyclic intermediate. |

| 4. Catalyst Regeneration | Dissociation of the Lewis acid from the product, allowing it to enter a new catalytic cycle. | The catalyst is released and can activate another substrate molecule. |

Polymerization Initiation and Control Mechanisms

This compound is a classic initiator for cationic polymerization of various monomers, particularly vinyl ethers and styrenes. The mechanism involves the generation of a carbocationic species that propagates the polymer chain.

Initiation: The process begins with the generation of an initiating cation. This can occur through several pathways:

Direct Initiation: The Lewis acid itself can abstract a hydride or other suitable anion from the monomer, though this is less common.

Co-initiation: More frequently, a proton source (protogen), such as residual water or alcohol, acts as a co-initiator. The Lewis acid (BF₃) complexes with the co-initiator (e.g., H₂O), forming a highly acidic complex (H⁺[BF₃OH]⁻). This Brønsted acid then protonates the monomer, generating the initial carbocation.

Propagation: The resulting carbocation is highly electrophilic and rapidly adds to another monomer molecule. This process repeats, extending the polymer chain. The counter-ion, derived from the Lewis acid complex (e.g., [BF₃(OC₄H₉)]⁻ or [BF₃OH]⁻), remains in close proximity to the propagating cationic center.

Baeyer-Villiger Oxidation Mechanisms

The Baeyer-Villiger oxidation converts ketones into esters and cyclic ketones into lactones using a peroxyacid or peroxide. wikipedia.org Lewis acids like this compound can catalyze this reaction, particularly when using hydrogen peroxide as the oxidant. organic-chemistry.org

The mechanism in the presence of a Lewis acid catalyst proceeds as follows:

Carbonyl Activation: The Lewis acid (BF₃) coordinates to the carbonyl oxygen of the ketone. This coordination enhances the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A molecule of the peroxide (e.g., hydrogen peroxide) attacks the activated carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate. wikipedia.org

Migratory Insertion: This is the rate-determining step. A substituent group on the ketone migrates from carbon to the adjacent oxygen of the peroxide group in a concerted fashion, leading to the cleavage of the weak oxygen-oxygen bond. wikipedia.orgorganicchemistrytutor.com

Product Formation: The rearrangement results in the formation of a protonated ester (or lactone), which then releases the Lewis acid catalyst and a proton to yield the final product.

The regioselectivity of the oxidation is determined by the migratory aptitude of the groups attached to the carbonyl. The group that can better stabilize a positive charge migrates preferentially. organic-chemistry.org

| Migratory Group | Relative Aptitude |

|---|---|

| Tertiary alkyl | Highest |

| Cyclohexyl | High |

| Secondary alkyl | High |

| Phenyl | Medium |

| Primary alkyl | Low |

| Methyl | Lowest |

Alkylation Reaction Mechanisms

This compound is an effective catalyst for alkylation reactions, such as Friedel-Crafts alkylation. Its role is to generate a potent electrophile from the alkylating agent.

The general mechanism involves these key steps:

Electrophile Generation: The Lewis acid coordinates with the alkylating agent (typically an alkyl halide, alcohol, or alkene).

With an alkyl halide , the Lewis acid assists in the cleavage of the carbon-halogen bond to form a carbocation or a highly polarized complex.

With an alcohol , the Lewis acid coordinates to the hydroxyl oxygen, transforming it into a good leaving group (H₂O), which then departs to generate a carbocation.

With an alkene , the Lewis acid and a co-initiator (like H₂O) can protonate the double bond to form a carbocation.

Electrophilic Aromatic Substitution: The generated carbocation acts as the electrophile and attacks the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion).

Deprotonation: A weak base, often the dibutyl ether from the catalyst complex or another solvent molecule, removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the alkylated product. The Lewis acid catalyst is regenerated in this step.

Cooperative Catalysis Involving this compound and Transition Metals

The combination of Lewis acids with transition metal catalysts can lead to enhanced reactivity and selectivity, a concept known as cooperative or dual catalysis. rsc.orgnih.gov Trivalent boron compounds are often used as co-catalysts in these systems. oaepublish.com

Lewis Acid Additives in Organotransition Metal Catalysis

In cooperative catalytic systems, a Lewis acid like this compound can play several critical roles throughout the catalytic cycle of a transition metal complex. rsc.orgresearchgate.net These roles are not mutually exclusive and can operate simultaneously:

Substrate Activation: The Lewis acid can bind to a functional group on the substrate, making it more susceptible to attack by the transition metal catalyst.

Anion Abstraction: The Lewis acid can abstract an anionic ligand from the transition metal center, creating a vacant coordination site and a more reactive, cationic metal complex.

Ligand Modification: It can coordinate to a ligand on the transition metal, altering its electronic properties and influencing the reactivity and selectivity of the metal center.

Facilitating Reductive Elimination: The Lewis acid can interact with the departing product or a leaving group, promoting the bond-forming reductive elimination step, which is often the turnover-limiting step in a catalytic cycle.

Enhancing Reactivity and Selectivity in Cocatalyzed Processes

The synergistic interaction between this compound and a transition metal catalyst can unlock new reaction pathways or significantly improve existing ones. rsc.orgresearchgate.net This enhancement of reactivity and selectivity stems from the Lewis acid's ability to influence key steps in the catalytic cycle. researchgate.net

For example, in cross-coupling reactions, a Lewis acid can accelerate the transmetalation step by coordinating to the ligands of the main-group organometallic reagent, or it can facilitate the final reductive elimination step. researchgate.net In reactions involving C-O or C-N bond cleavage, the Lewis acid can coordinate to the heteroatom, weakening the bond and making it easier for the transition metal to perform oxidative addition. rsc.orgresearchgate.net By modulating the electronic environment of the substrate or the transition metal complex, the Lewis acid can steer the reaction towards a desired product, improving chemo-, regio-, or stereoselectivity. researchgate.net This cooperative approach allows for the activation of otherwise unreactive bonds and the development of more efficient synthetic methodologies. rsc.org

Applications of 1 Butoxybutane; Trifluoroborane in Advanced Organic Synthesis

Catalytic Roles in Carbon-Carbon Bond Formation

The construction of carbon-carbon (C-C) bonds is a fundamental process in organic chemistry, underpinning the synthesis of a vast range of organic molecules. 1-Butoxybutane; trifluoroborane has proven to be an effective catalyst in several key C-C bond-forming reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura reaction)

The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming C-C bonds, typically involves the palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. libretexts.org While traditionally employing boronic acids, the use of trifluoroborate salts has gained traction due to their enhanced stability and, in some cases, higher yields. acs.org

The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com The role of a Lewis acid like this compound can be crucial in the transmetalation step. Although the precise mechanism can be complex, it is understood that trifluoroborates are often hydrolyzed in situ to the corresponding boronic acids, which then participate in the catalytic cycle. acs.org The presence of the Lewis acid can influence the rate and efficiency of this process.

| Reaction | Catalyst System | Reactants | Product | Key Feature |

| Suzuki-Miyaura Coupling | Pd catalyst, Base, this compound | Organotrifluoroborate, Organic Halide | Biaryl or Vinyl Compound | Formation of C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds |

Formation of Aryl and Vinyl Compounds

Beyond the Suzuki-Miyaura reaction, this compound facilitates the formation of various aryl and vinyl compounds through other cross-coupling pathways. Its ability to activate substrates makes it a valuable component in the synthesis of conjugated systems of alkenes, styrenes, and biaryl compounds. libretexts.org

Catalytic Roles in Carbon-Heteroatom Bond Formation

The formation of bonds between carbon and heteroatoms such as oxygen and sulfur is another cornerstone of organic synthesis, essential for creating functional groups found in numerous natural products and pharmaceuticals.

Synthesis of Esters and Ethers

This compound is a highly effective catalyst for esterification and etherification reactions. In esterification, it activates the carboxylic acid, making it more susceptible to nucleophilic attack by an alcohol. medcraveonline.comsigmaaldrich.com This method is particularly useful for a range of carboxylic acids, including aliphatic, aromatic, and even hindered structures, often providing high yields of the corresponding esters. medcraveonline.comsigmaaldrich.com The reaction is typically carried out by heating the carboxylic acid with the catalyst in an alcohol solvent. sigmaaldrich.com

Similarly, in ether synthesis, the Lewis acidity of this compound facilitates the coupling of alcohols or the cleavage of ethers for subsequent functionalization. heyigasglobal.com For instance, it can be used to cleave methyl ethers, a common protecting group for phenols, under relatively mild conditions. heyigasglobal.com

| Reaction Type | Starting Materials | Catalyst | Product |

| Esterification | Carboxylic Acid, Alcohol | This compound | Ester |

| Etherification | Alcohol, Alkylating Agent | This compound | Ether |

| Ether Cleavage | Methyl Ether | This compound | Alcohol/Phenol |

Ketalization and Thioketalization Reactions

Protecting carbonyl groups as ketals or thioketals is a common strategy in multi-step synthesis. This compound serves as an efficient catalyst for these transformations. medcraveonline.comresearchgate.net It activates the carbonyl group, facilitating the attack by diols or dithiols to form the corresponding cyclic ketals or thioketals. The reaction of N,N-dialkylhydrazones with 1,2-ethanedithiol (B43112) in the presence of this compound has been shown to produce dithiolanes in nearly quantitative yields. researchgate.net

Enabling New Reactivity and Selectivity in Complex Molecular Architectures

The true power of a catalyst often lies in its ability to unlock new reaction pathways and control selectivity in the synthesis of complex molecules. This compound has demonstrated this capability in various contexts, particularly in the synthesis of natural products. medcraveonline.comresearchgate.net

Its role in promoting cyclization reactions is noteworthy. For example, it has been employed in Nazarov cyclizations to furnish cyclic ketones, which are valuable intermediates in the synthesis of sesquiterpenes. medcraveonline.com Furthermore, it has been used to catalyze the cleavage of epoxides, which can be accompanied by rearrangements and cyclizations to form complex polycyclic systems. medcraveonline.comresearchgate.net In the synthesis of pisiferic acid, a tricyclic diterpene, hydroboration-oxidation using a reagent system involving boron trifluoride etherate was a key step. researchgate.net

The Lewis acid can also influence the stereochemical outcome of reactions. In certain cases, the use of this compound has been shown to afford retention of configuration at stereocenters, an important consideration in asymmetric synthesis. nih.gov Its ability to promote reactions under mild conditions and its compatibility with a range of functional groups make it a valuable tool for synthetic chemists tackling the construction of intricate molecular targets.

Utility in Generating Reactive Borane (B79455) Species (e.g., Diborane (B8814927) for Hydroboration-Oxidation)

A significant application of this compound lies in its ability to generate other reactive borane species, most notably diborane (B₂H₆). Diborane is a powerful reagent, particularly for the hydroboration-oxidation of alkenes and alkynes, a cornerstone reaction in synthetic organic chemistry. medcraveonline.com

Diborane can be conveniently prepared in situ by the reaction of this compound (or the more commonly cited analog, boron trifluoride diethyl etherate) with a hydride source, such as sodium borohydride. medcraveonline.com The reaction is typically conducted in an ethereal solvent like tetrahydrofuran (B95107) (THF). medcraveonline.com

Reaction for Diborane Generation

Once generated, diborane readily adds across carbon-carbon double bonds in a process called hydroboration. This reaction is characterized by its high efficiency and remarkable selectivity. The borane adds in a concerted, four-centered transition state, with the boron atom attaching to the less sterically hindered carbon atom of the alkene. medcraveonline.comlibretexts.org This regioselectivity is known as anti-Markovnikov addition. wvu.eduorganic-chemistry.org The hydroboration step can proceed until all three hydrogen atoms on the borane have reacted, forming a trialkylborane intermediate. wvu.edu

The subsequent oxidation of the trialkylborane, typically achieved with hydrogen peroxide (H₂O₂) in the presence of a base like sodium hydroxide (B78521) (NaOH), replaces the carbon-boron bond with a carbon-hydroxyl bond. libretexts.orgwvu.edu This two-step sequence provides a net result of anti-Markovnikov hydration of an alkene. wvu.eduorganic-chemistry.org

| Step | Reagents | Intermediate/Product | Key Features |

| Diborane Generation | This compound, Sodium borohydride | Diborane (B₂H₆) | In situ generation of the reactive borane species. medcraveonline.com |

| Hydroboration | Alkene, Diborane | Trialkylborane | Anti-Markovnikov regioselectivity; Concerted addition. libretexts.orgwvu.eduorganic-chemistry.org |

| Oxidation | Trialkylborane, Hydrogen peroxide, Sodium hydroxide | Alcohol | Replacement of C-B bond with C-OH bond. wvu.edumasterorganicchemistry.com |

Stereoselective Transformations Facilitated by the Lewis Acid Adduct

The hydroboration-oxidation sequence, initiated by the generation of diborane from the this compound adduct, is a powerful tool for stereoselective synthesis. The stereochemical outcome of the reaction is highly predictable and controlled.

The addition of the B-H bond across the alkene is a syn-addition, meaning that both the boron and hydrogen atoms add to the same face of the double bond. libretexts.orgorganic-chemistry.orgmasterorganicchemistry.com This stereospecificity arises from the concerted four-membered ring transition state of the hydroboration step. medcraveonline.com

Crucially, the subsequent oxidation step, where the boron atom is replaced by a hydroxyl group, occurs with complete retention of stereochemistry. medcraveonline.com The C-B bond is replaced by a C-O bond at the exact same position, preserving the spatial arrangement established during the hydroboration.

| Substrate | Reaction Sequence | Product | Stereochemical Outcome |

| 1-Methylcyclohexene | 1. Diborane (from BF₃ adduct) 2. H₂O₂, NaOH | trans-2-Methylcyclohexanol | Syn-addition of H and BH₂ followed by retention of configuration. medcraveonline.com |

| 1-Methylcyclopentene | 1. Borane-THF 2. H₂O₂, NaOH | trans-2-Methylcyclopentanol | Exclusive formation of the syn-addition product. masterorganicchemistry.com |

The Lewis acidity of the this compound complex itself is also harnessed for other stereoselective transformations. wikipedia.org It can act as a catalyst to activate substrates in reactions like isomerizations, acylations, and cyclizations, where the defined coordination geometry of the adduct can influence the stereochemical course of the reaction. wikipedia.orgscribd.com By coordinating to a Lewis basic site on a substrate, the boron trifluoride moiety can create a specific steric environment that directs an incoming nucleophile or a rearranging group to a particular face, thereby inducing stereoselectivity.

Advanced Research Topics and Future Directions for 1 Butoxybutane; Trifluoroborane

Computational Studies on Reaction Energetics and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the mechanisms of reactions catalyzed by boron trifluoride etherates. While specific studies on 1-butoxybutane; trifluoroborane are part of a broader investigation into BF₃ etherate catalysis, the principles are directly applicable.

Researchers utilize DFT calculations to model the reaction pathways of processes like Friedel-Crafts acylations, alkylations, and polymerization reactions. These studies focus on determining the energetics of the reaction, including the energies of reactants, intermediates, transition states, and products. For instance, DFT calculations can map out the energy profile for the activation of a carbonyl group by the coordination of the boron center, followed by nucleophilic attack.

A key area of investigation is the structure and stability of transition states. By calculating the geometry and energy of these fleeting structures, chemists can gain insights into the factors that control the reaction rate and selectivity. For example, in stereoselective reactions, computational models can help predict which diastereomeric or enantiomeric transition state is lower in energy, thus leading to the observed product distribution.

Recent computational work has also explored the role of the ether ligand itself. The nature of the ether, in this case, dibutyl ether, can influence the Lewis acidity of the boron trifluoride and the stability of the complex. Computational studies can quantify these effects by calculating properties such as the fluoride (B91410) ion affinity (FIA) and the energy of the Lewis acid-base bond. This information is crucial for understanding why this compound might be a more suitable catalyst than other etherates for specific transformations.

Interactive Table: Example of DFT Calculated Energy Values for a BF₃ Etherate Catalyzed Reaction

| Species | Relative Energy (kcal/mol) |

| Reactants (Alkene + Electrophile + BF₃·OEt₂) | 0.0 |

| Initial Complex | -5.2 |

| Transition State 1 | +15.8 |

| Intermediate | -10.4 |

| Transition State 2 | +12.1 |

| Product Complex | -22.7 |

Note: This table represents hypothetical data for illustrative purposes based on typical DFT calculations for BF₃ etherate catalyzed reactions.

Exploration of Isotopic Enrichment Applications (e.g., Boron Isotope Separation)

The separation of boron isotopes, particularly the enrichment of boron-10 (B1234237) (¹⁰B) from the more abundant boron-11 (B1246496) (¹¹B), is of significant interest for applications in the nuclear industry, where ¹⁰B is used as a neutron absorber. Chemical exchange methods utilizing the equilibrium between gaseous boron trifluoride (BF₃) and a liquid BF₃ complex are a primary means of achieving this separation.

The complex of boron trifluoride with dibutyl ether (this compound) has been investigated for this purpose. The isotopic exchange reaction can be represented as:

¹⁰BF₃(g) + (n-Bu)₂O·¹¹BF₃(l) ⇌ ¹¹BF₃(g) + (n-Bu)₂O·¹⁰BF₃(l)

The efficiency of the separation is determined by the single-stage separation factor (α), which is the equilibrium constant for this reaction. Studies have shown that the light isotope, ¹⁰B, tends to concentrate in the liquid phase. While data for the dibutyl ether complex indicated some irreversible decomposition, which made precise measurements challenging, it was concluded that the equilibrium constant for the Bu₂O·BF₃ exchange reaction is comparable to or slightly smaller than that for the well-studied dimethyl ether complex (Me₂O·BF₃) at the same temperature. lookchem.comaip.org For instance, at 20°C, the estimated equilibrium constant for the Bu₂O·BF₃ reaction is approximately 1.025. lookchem.com

Future research in this area may focus on optimizing the conditions to minimize decomposition and accurately determine the separation factor over a range of temperatures and pressures. Understanding these parameters is crucial for designing and operating efficient large-scale isotope separation cascades. osti.gov

Interactive Table: Isotopic Exchange Equilibrium Constants for BF₃ Complexes

| Lewis Base (Ether) | Isotopic Equilibrium Constant (Keq) at 20°C (estimated) |

| Dibutyl Ether | 1.025 |

| Dimethyl Ether | >1.025 |

Data sourced from studies on boron isotope separation. lookchem.com

Design and Synthesis of Novel Boron Trifluoride Complexes with Tailored Properties

While this compound is a commercially available and widely used reagent, there is growing interest in designing and synthesizing novel boron trifluoride etherate complexes with tailored properties. The goal is to fine-tune the reactivity, selectivity, and stability of the catalyst for specific applications.

One approach involves modifying the structure of the ether. By introducing different functional groups or steric bulk into the ether backbone, it is possible to alter the Lewis acidity of the boron center. For example, ethers with electron-withdrawing groups can increase the Lewis acidity, making the complex a stronger catalyst. Conversely, bulkier ethers can enhance stereoselectivity in certain reactions by creating a more defined chiral pocket around the active site.

Another avenue of research is the synthesis of polyglycol ether complexes of boron trifluoride. google.com These can be formed from simpler dialkyl etherates like this compound. google.com Such complexes may exhibit different solubility profiles, making them suitable for use in a wider range of solvent systems, including more environmentally benign ones.

The synthesis of these novel complexes often involves the reaction of gaseous boron trifluoride with the desired ether under anhydrous conditions. Characterization techniques such as NMR spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F) and X-ray crystallography are essential for confirming the structure and purity of the newly synthesized complexes.

Investigation into Gas-Phase Reactions Involving Boron Trifluoride Etherates

Studying the intrinsic reactivity of this compound in the absence of solvent effects provides fundamental insights into its catalytic mechanism. Gas-phase studies, often employing techniques like mass spectrometry, allow for the examination of the unimolecular and bimolecular reactions of the complex.

In these experiments, the this compound complex can be introduced into the gas phase, where it can dissociate into free boron trifluoride and dibutyl ether. wikipedia.org The equilibrium of this dissociation is a key parameter that dictates the availability of the active Lewis acid. wikipedia.org

Mass spectrometry can be used to observe the ions generated from the complex upon ionization, providing information about its fragmentation pathways. Furthermore, ion-molecule reactions can be studied by introducing other reagents into the mass spectrometer. This allows for the investigation of the fundamental steps of catalytic cycles, such as the binding of the Lewis acid to a substrate and the subsequent reaction with a nucleophile, all in a solvent-free environment.

These gas-phase studies provide valuable data for benchmarking computational models and for understanding the inherent Lewis acidity and reactivity of the this compound complex.

Potential in Material Science for Developing New Functional Materials

The catalytic activity of this compound extends to the field of polymer chemistry and material science. It is a potent initiator for the cationic polymerization of various monomers, such as olefins and epoxides. nbinno.com The use of this complex allows for the synthesis of polymers with controlled molecular weights and architectures.

For example, this compound can initiate the ring-opening polymerization of epoxidized vegetable oils, leading to the formation of biodegradable polymers. science.gov This highlights its potential role in developing sustainable materials from renewable resources. heyigasglobal.com

Furthermore, boron-containing materials often exhibit unique electronic and optical properties. Research is ongoing into the incorporation of boron, via reagents like this compound, into polymer backbones or as dopants in other materials. This can lead to the development of new functional materials for applications in electronics, such as semiconductors and components for lithium-ion batteries.

Development of Sustainable Catalytic Systems Utilizing Boron-based Lewis Acids

The development of sustainable chemical processes is a major driver of current research. In this context, efforts are being made to create catalytic systems based on boron Lewis acids, including this compound, that are more environmentally friendly.

A key focus is on the development of recyclable catalysts. While homogeneous catalysts like this compound are highly active, their separation from the reaction products can be challenging. Researchers are exploring methods to immobilize these catalysts on solid supports, such as polymers or silica (B1680970). acs.orgnsf.govnih.gov This heterogenization would allow for easy recovery and reuse of the catalyst, reducing waste and cost. For example, borane (B79455) Lewis acids have been anchored to iron oxide nanoparticles, creating a magnetically separable catalyst. bohrium.comcolab.ws

Another aspect of sustainable catalysis is the use of more benign solvents or even solvent-free reaction conditions. The solubility and stability of this compound in various green solvents are being investigated. Furthermore, its use in solvent-free reactions, where the reactants themselves act as the solvent, is a promising area for reducing the environmental impact of chemical synthesis. heyigasglobal.com

Integration of this compound Catalysis into Continuous Flow Processes and Automated Synthesis

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. The integration of this compound as a catalyst into continuous flow systems is a significant area of future research.

In a flow reactor, a solution of the substrate and catalyst can be continuously passed through a heated or cooled tube, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This can lead to higher yields, improved selectivity, and safer operation, especially for highly exothermic reactions. The use of this compound in continuous flow can be particularly advantageous for large-scale industrial synthesis.

Furthermore, the combination of flow chemistry with automated systems allows for high-throughput screening of reaction conditions and the rapid optimization of synthetic protocols. Automated synthesis platforms can systematically vary catalyst loading, substrate ratios, and reaction times to quickly identify the optimal conditions for a given transformation using this compound as the catalyst. This approach can significantly accelerate the discovery and development of new synthetic methods.

Q & A

Basic Research Questions

Q. How can 1-butoxybutane and trifluoroborane derivatives be synthesized and characterized in academic settings?

- Methodology :

- Synthesis : For 1-butoxybutane (di-n-butyl ether), use acid-catalyzed dehydration of 1-butanol (e.g., H₂SO₄) under controlled temperature ( ). For trifluoroborane complexes (e.g., BF₃-ethanolamine), combine BF₃ gas with coordinating agents in anhydrous conditions ().

- Characterization : Employ NMR (¹H, ¹³C, ¹⁹F) to confirm structural integrity. For trifluoroborane derivatives, use X-ray diffraction for crystallographic validation ( ). Monitor purity via GC-MS or HPLC ().

Q. What safety protocols are critical when handling trifluoroborane and its complexes?

- Guidelines :

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in fume hoods due to BF₃’s toxicity and corrosivity ( ).

- Store BF₃ gas in passivated steel cylinders. Neutralize waste with aqueous bases (e.g., NaOH) before disposal ( ).

Q. How do computational properties (e.g., LogP, polarizability) influence experimental design for 1-butoxybutane/trifluoroborane systems?

- Analysis :

- Use computational tools (e.g., Gaussian, DFT) to predict LogP values for solubility optimization. High polarizability in trifluoroborane derivatives (e.g., 1-butoxybutane-BF₃ complexes) may require non-polar solvents for stabilization ( ).

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of trifluoroborane in Lewis acid-catalyzed etherification reactions?

- Experimental Design :

- Probe reaction kinetics via in-situ FTIR or Raman spectroscopy to track BF₃ coordination with ethers. Compare activation energies for BF₃ vs. other Lewis acids (e.g., AlCl₃) ( ).

- Use isotopic labeling (e.g., ¹⁸O in 1-butoxybutane) to trace oxygen transfer pathways ().

Q. How can contradictions in reported spectroscopic data for trifluoroborane complexes be resolved?

- Data Reconciliation :

- Cross-validate NMR chemical shifts using high-field instruments (≥500 MHz) and density-functional theory (DFT) calculations. Re-examine solvent effects (e.g., CDCl₃ vs. DMSO-d₆) on ¹⁹F NMR signals ( ).

- Apply multivariate statistical analysis to identify outliers in historical datasets ( ).

Q. What role do trifluoroborane salts play in asymmetric synthesis, and how can enantioselectivity be optimized?

- Methodology :

- Synthesize chiral trifluoroborates (e.g., potassium (Z)-but-2-en-1-yltrifluoroborate) and test their efficacy in Suzuki-Miyaura couplings. Use chiral HPLC to quantify enantiomeric excess ().

- Modify ligand environments (e.g., phosphine ligands) to enhance stereocontrol ().

Q. How do environmental factors (humidity, temperature) destabilize 1-butoxybutane-BF₃ adducts?

- Stability Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.